molecular formula C12H13BrN4O3 B2916634 5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide CAS No. 1797325-80-4

5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide

Cat. No.: B2916634
CAS No.: 1797325-80-4
M. Wt: 341.165
InChI Key: NLRRJKFXUJODEQ-UHFFFAOYSA-N
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Description

5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide (CAS 1797325-80-4) is a chemical compound with the molecular formula C12H13BrN4O3 and a molecular weight of 341.16 g/mol . This reagent features a furan-2-carboxamide core structure substituted with a bromo group and linked to a dimethylamino-methoxypyrimidine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds with similar structural motifs, particularly those incorporating substituted pyrimidines and carboxamides, are frequently investigated for their potential in designing multitarget therapeutic agents and for their application in signal transduction studies . As a building block, it can be utilized in the synthesis of more complex molecules for biochemical screening and pharmacological profiling. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O3/c1-17(2)10-7(6-14-12(16-10)19-3)15-11(18)8-4-5-9(13)20-8/h4-6H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRRJKFXUJODEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide generally involves the following steps:

    • Preparation of Starting Materials: Synthesize or obtain the key starting materials such as 4-(dimethylamino)-2-methoxypyrimidine, brominated furan derivatives, etc.

    • Reaction Conditions: Typical conditions might include solvents like dichloromethane, dimethylformamide, or toluene, and catalysts or reagents such as triethylamine, bromine, and coupling agents.

  • Industrial Production Methods: Industrial-scale production would involve optimization of the synthetic route for higher yields, purity, and cost-effectiveness. It often requires stringent control of reaction parameters like temperature, pressure, and time.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential activity against biological targets, potentially influencing cellular pathways.

  • Medicine: Explored for pharmaceutical applications due to its structural similarity to bioactive compounds.

  • Industry: Utilized in material science for the development of new materials with unique properties.

5. Mechanism of Action: The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The methoxy and dimethylamino groups influence the electronic properties and reactivity, while the furan and pyrimidine rings provide structural stability and binding affinity.

Comparison with Similar Compounds

5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide (CAS 353785-15-6)

  • Structure : Features a 4-isopropylphenyl group instead of the pyrimidine ring.
  • Properties: The isopropyl substituent increases hydrophobicity compared to the dimethylamino-methoxypyrimidine group. This reduces solubility in polar solvents but may enhance membrane permeability.
  • Applications : Used in studies exploring aryl substituent effects on bioactivity .

5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide (CAS 314055-67-9)

  • Structure : Substituted with a 2-isopropylphenyl group.
  • Physical Data : Density = 1.417 g/cm³, predicted pKa = 12.16, boiling point = 310.2°C .

Functional Group Modifications

N-[4-(Pyridin-2-ylmethoxy)phenyl]pyrimidine Derivatives

  • Example : 5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine.
  • Key Difference: Replaces the dimethylamino-methoxypyrimidine with a pyridinylmethoxy group.
  • Reactivity: The pyridine ring enhances π-π stacking but reduces basicity compared to dimethylamino .

Sulfonamide and Thiourea Derivatives

  • Example : 5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)furan-2-carboxamide.
  • Structure : Incorporates a sulfonyl-piperidine and thiourea group.
  • Impact : The sulfonamide-thiourea motif increases molecular weight (486.4 g/mol) and introduces hydrogen-bonding sites, contrasting with the target compound’s pyrimidine-based hydrogen-bond acceptors .

Heterocyclic Core Modifications

Pyrazolo-Pyrimidinone Derivatives

  • Example : 5-Bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide (CAS 922845-48-5).
  • Structure: Features a fused pyrazolo-pyrimidinone system.
  • Comparison : The extended heterocycle increases rigidity and may enhance target selectivity but reduces synthetic accessibility compared to the simpler pyrimidine in the target compound .

Quinoline-4-carboxylic Acid Derivatives

  • Example: 2-(4-(Dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids.
  • Key Difference: A quinoline core replaces the pyrimidine, with a styryl linker.

Biological Activity

5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide, with the CAS number 1797325-80-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrN4O3C_{12}H_{13}BrN_{4}O_{3}, and it has a molecular weight of 341.16 g/mol. The compound's structure is characterized by a furan ring fused with a pyrimidine moiety, which is common in biologically active compounds.

PropertyValue
Molecular FormulaC12H13BrN4O3
Molecular Weight341.16 g/mol
CAS Number1797325-80-4
Structural FormulaStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the furan and pyrimidine components. The methodology often includes bromination, methylation, and amination processes to achieve the desired structure. Specific synthetic routes can vary based on the desired yield and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study on pyrimidine derivatives demonstrated that certain modifications led to enhanced inhibition of cancer cell proliferation. For instance, derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been investigated in vitro. Similar pyrimidine-based compounds have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis pathways .

The biological activity is believed to stem from the compound's ability to inhibit specific enzymes involved in nucleotide synthesis. This inhibition can disrupt cellular processes in both prokaryotic and eukaryotic cells, thereby exhibiting antimicrobial and antitumor effects .

Case Studies

  • Case Study on Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the antitumor effects of related compounds on A431 epidermal carcinoma cells. The findings indicated a dose-dependent reduction in cell viability, highlighting the potential application of these compounds in cancer therapy .
  • Antimicrobial Testing : Another study focused on the antibacterial properties of pyrimidine derivatives against resistant strains of bacteria. The results suggested that modifications to the pyrimidine structure could enhance antimicrobial activity, making it a candidate for further development .

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